(alphaS)-alpha-(Difluoromethyl)-benzenemethanamineHydrochloride
Overview
Description
Difluoromethylation is a process that involves the introduction of a difluoromethyl group (CF2H) into a molecule . This process has seen significant advances in recent years, particularly in the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S . The introduction of a difluoromethyl group can have a significant impact on the physical properties of organic compounds, including solubility, metabolic stability, and lipophilicity .
Synthesis Analysis
The synthesis of difluoromethylated compounds has been achieved through various methods. One such method involves the use of a catalytic organosuperbase and a silane additive to generate the corresponding difluoroenolate, which can then be trapped with aldehydes to produce α,α-difluoro-β-hydroxy ketones .Molecular Structure Analysis
The difluoromethyl group acts as a hydrogen bond donor, similar to thiophenol, aniline, and amine groups, but not as hydroxyl . This group is considered a lipophilicity enhancing group .Chemical Reactions Analysis
Difluoromethylation reactions have been accomplished through various methods, including electrophilic, nucleophilic, radical, and cross-coupling methods . These advances have streamlined access to molecules of pharmaceutical relevance .Physical And Chemical Properties Analysis
The introduction of a difluoromethyl group can significantly impact the physical and chemical properties of a compound. For example, it can increase the compound’s lipophilicity and act as a hydrogen bond donor .Scientific Research Applications
Synthetic Intermediate in Medicinal Chemistry
Summary of the Application
“(alphaS)-alpha-(Difluoromethyl)-benzenemethanamineHydrochloride” is a useful synthetic intermediate for designing antimetabolites and biological mimics . These compounds require minimal structural changes and maximal shifts in electron distribution .
Results or Outcomes
The outcomes of using this compound as a synthetic intermediate would vary depending on the specific antimetabolites or biological mimics being synthesized. The sources did not provide quantitative data or statistical analyses related to these outcomes.
Difluoromethylation Processes
Summary of the Application
This compound plays a significant role in difluoromethylation processes, where it contributes to the formation of X–CF2H bonds (where X can be C, N, O, or S). This field of research has benefited from the invention of multiple difluoromethylation reagents .
Methods of Application
The compound is used in various chemical reactions to form X–CF2H bonds. The specific methods of application or experimental procedures would depend on the particular difluoromethylation process being carried out .
Results or Outcomes
The outcomes of using this compound in difluoromethylation processes would vary depending on the specific bonds being formed. The sources did not provide quantitative data or statistical analyses related to these outcomes .
Photocatalytic Difluoromethylation
Summary of the Application
“(alphaS)-alpha-(Difluoromethyl)-benzenemethanamineHydrochloride” can be used in photocatalytic difluoromethylation reactions of aromatic compounds and aliphatic multiple C–C bonds .
Methods of Application
In a synthetic photocatalyzed methodology developed by Xiao and collaborators, a Ph3P+CF2CO2−/NaNH2 (or NH3) reagent system is employed, where Ph3P+CF2CO2− functions as the CN and the HCF2 source .
Results or Outcomes
The outcomes of using this compound in photocatalytic difluoromethylation would depend on the specific aromatic compounds and aliphatic multiple C–C bonds being synthesized .
Future Directions
The field of difluoromethylation has seen significant advances in recent years, and there is ongoing research into new methods and applications . For example, there is interest in the precise site-selective installation of CF2H onto large biomolecules such as proteins . Additionally, the introduction of carbene chemistry to the field of nuclear imaging with a [18F]difluorocarbene reagent capable of a myriad of 18F-difluoromethylation processes has been reported .
properties
IUPAC Name |
(1S)-2,2-difluoro-1-phenylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N.ClH/c9-8(10)7(11)6-4-2-1-3-5-6;/h1-5,7-8H,11H2;1H/t7-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPURMZIWSKOBV-FJXQXJEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-2,2-Difluoro-1-phenylethan-1-amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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